molecular formula C13H10ClN3O B448954 2-CHLORO-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE

2-CHLORO-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B448954
M. Wt: 259.69g/mol
InChI Key: GQHBRKSTBFJEBG-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide is an organic compound with the molecular formula C13H10ClN3O. It is a derivative of benzohydrazide, featuring a pyridine ring and a chloro substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and nicotinaldehyde. The reaction is carried out in ethanol under reflux conditions for about one hour. Upon cooling, the product precipitates out and can be purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the chloro group.

    Condensation: Hydrazones with various substituents on the carbonyl compound.

    Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide involves its interaction with biological targets such as enzymes or receptors. The pyridine ring and hydrazide moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide
  • 2-chloro-N’-[(E)-3-pyridinylmethylene]benzohydrazide

Uniqueness

2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both the chloro and pyridine groups provides a distinct set of chemical and biological properties compared to other benzohydrazide derivatives .

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69g/mol

IUPAC Name

2-chloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H10ClN3O/c14-12-6-2-1-5-11(12)13(18)17-16-9-10-4-3-7-15-8-10/h1-9H,(H,17,18)/b16-9+

InChI Key

GQHBRKSTBFJEBG-CXUHLZMHSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CN=CC=C2)Cl

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CN=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CN=CC=C2)Cl

solubility

39 [ug/mL]

Origin of Product

United States

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